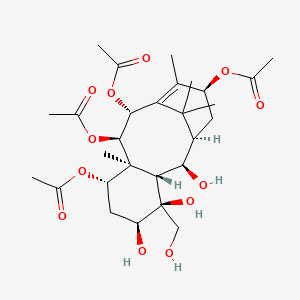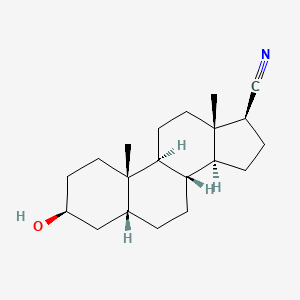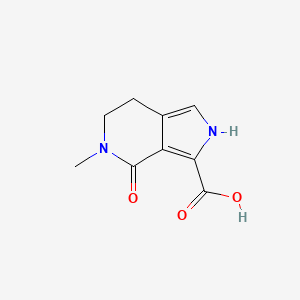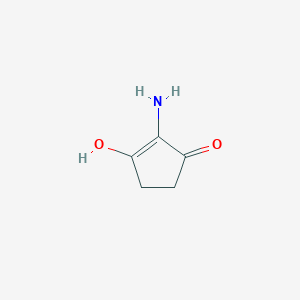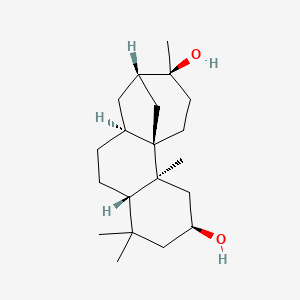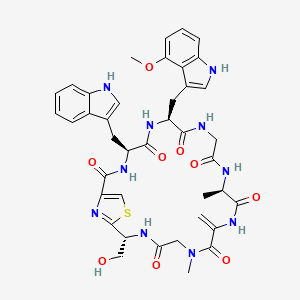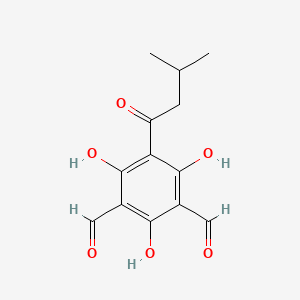
2,4,6-Trihydroxy-5-(3-methylbutanoyl)benzene-1,3-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trihydroxy-5-(3-methylbutanoyl)benzene-1,3-dicarbaldehyde is a natural product found in Eucalyptus globulus and Eucalyptus apodophylla with data available.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound 2,4,6-Trihydroxy-5-(3-methylbutanoyl)benzene-1,3-dicarbaldehyde can be synthesized through reactions like the Vilslmeier reaction from precursors such as resveratrol. This synthesis process and the structural characterization of similar compounds have been studied, providing insights into their crystal structures and molecular properties (Huang, Shi, Li, & Zhu, 2007).
Electron Spin Resonance Studies
- Studies involving electron spin resonance (ESR) have been conducted on similar benzene dicarbaldehyde compounds. These studies help in understanding the electron exchange properties and reactive behavior of such molecules in different solvent mixtures (Shohoji, Herold, Novais, & Steenken, 1986).
Electrochemical Synthesis
- Electrochemical strategies have been employed for synthesizing various compounds including derivatives of benzene dicarbaldehydes. Such methods are advantageous for their high yields, atom economy, and environmental friendliness (Goodarzi & Mirza, 2020).
Chemical Structure and Bonding
- Research on o- and m-Benzenedicarbaldehyde provides insights into their chemical structure and bonding, including intramolecular hydrogen bonds and intermolecular contacts. This is crucial for understanding the chemical behavior of similar compounds (Britton, 2002).
Improved Synthesis Methods
- Improved methods for synthesizing substituted benzene dicarbaldehydes have been developed. These methods focus on enhancing yields and simplifying the process, which is relevant for the synthesis of similar compounds (Peter, Wang, Luo, & Mani, 2007).
Reactivity and Complex Formation
- Studies on the reactivity and complex formation of benzene dicarbaldehydes with other molecules, like phosphanylaniline, provide insights into potential applications in materials science and coordination chemistry (Niaz, Iftikhar, Kindermann, Jones, & Heinicke, 2013).
Antioxidant Properties
- Certain derivatives of trihydroxybenzene dicarbaldehydes have been studied for their utility as antioxidants in polymers and other materials, highlighting potential applications in material preservation and stability enhancement (Garman, 1981).
NMR Spectroscopy and Molecular Studies
- Nuclear magnetic resonance (NMR) spectroscopy has been used to analyze benzene dicarbaldehydes, aiding in understanding their molecular conformations and dynamics in different solvents. This is vital for predicting the behavior of similar compounds in various environments (Schaefer, Penner, Sebastian, & Takeuchi, 1986).
Polymer Composite Preparation
- The preparation of polymer composites using derivatives of benzene dicarbaldehyde, such as in the synthesis of polyphenylenevinylene/silica composites, demonstrates the potential application in advanced material synthesis (Kubo, Takimoto, Minami, Uno, Itoh, & Shoyama, 2005).
Aldol-type Condensation Studies
- The aldol-type condensation of benzene dicarbaldehydes with ketones, facilitated by copper(II) complexes, has been explored. This research contributes to the understanding of organometallic chemistry and synthesis of complex organic compounds (Adhikary, Biswas, & Nag, 1987).
Propiedades
Fórmula molecular |
C13H14O6 |
|---|---|
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
2,4,6-trihydroxy-5-(3-methylbutanoyl)benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C13H14O6/c1-6(2)3-9(16)10-12(18)7(4-14)11(17)8(5-15)13(10)19/h4-6,17-19H,3H2,1-2H3 |
Clave InChI |
LGXKQDDWMRYQJK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)C1=C(C(=C(C(=C1O)C=O)O)C=O)O |
Sinónimos |
jensenone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



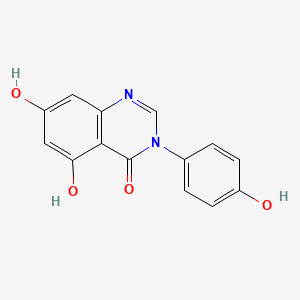
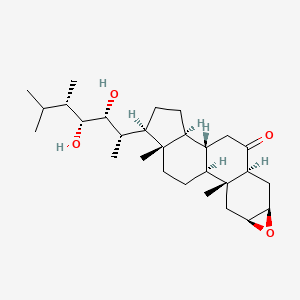
![10-[(3S)-3-aminopyrrolidin-1-yl]-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid](/img/structure/B1251819.png)

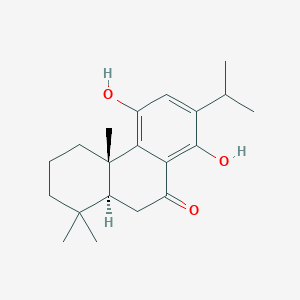
![(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,15R,16R,18S)-15-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1251823.png)

